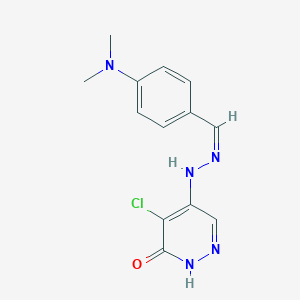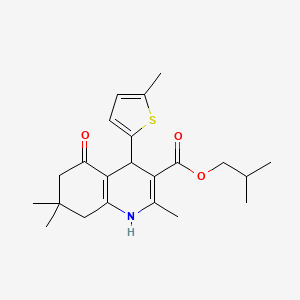![molecular formula C22H28N2O3S B11639000 Ethyl 2-{[3-(4-methylpiperidin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11639000.png)
Ethyl 2-{[3-(4-methylpiperidin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H32N2O3S. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the piperidine moiety and the ethyl ester group. Common reagents used in these reactions include ethyl bromoacetate, 4-methylpiperidine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学研究应用
ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, while the thiophene core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological activities and lead to therapeutic effects.
相似化合物的比较
Similar Compounds
- ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- N-METHYL-2-(4-METHYLPIPERIDIN-1-YL)ETHANAMINE
Uniqueness
ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety enhances its interaction with biological targets, while the thiophene core provides stability and aromaticity.
属性
分子式 |
C22H28N2O3S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
ethyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-3-27-22(26)18-15-19(17-7-5-4-6-8-17)28-21(18)23-20(25)11-14-24-12-9-16(2)10-13-24/h4-8,15-16H,3,9-14H2,1-2H3,(H,23,25) |
InChI 键 |
JYNKODULKLPKHI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCN3CCC(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B11638928.png)
![2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11638932.png)

![(5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11638943.png)
![N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638947.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638952.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11638953.png)
![3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11638955.png)

![(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638958.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638959.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638964.png)
![ethyl 2-{3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11638966.png)

